2-Fluoro-4-methyl-1-vinylbenzene
Description
2-Fluoro-4-methyl-1-vinylbenzene is a fluorinated aromatic hydrocarbon featuring a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a vinyl group at position 1. This compound’s unique electronic and steric profile arises from the interplay of its substituents:
- Fluorine: A highly electronegative atom that withdraws electron density via inductive effects, influencing reactivity and intermolecular interactions.
- Methyl group: An electron-donating substituent that enhances steric bulk and may direct electrophilic substitutions.
Properties
IUPAC Name |
1-ethenyl-2-fluoro-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-3-8-5-4-7(2)6-9(8)10/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTFMFOWXHPWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methyl-1-vinylbenzene can be synthesized through several methods, including electrophilic aromatic substitution (EAS) and cross-coupling reactions. One common approach involves the halogenation of 4-methyl-1-vinylbenzene followed by a nucleophilic substitution to introduce the fluorine atom.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The production process may involve multiple steps, including purification and separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-methyl-1-vinylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Electrophilic aromatic substitution reactions are typically carried out using strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding alkane or alkene.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-Fluoro-4-methyl-1-vinylbenzene is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-4-methyl-1-vinylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 2-Fluoro-4-methyl-1-vinylbenzene with key analogs:
| Compound | Substituents | Electronic Effects | Boiling Point (Estimated) |
|---|---|---|---|
| 2-Fluoro-4-methyl-1-vinylbenzene | 2-F, 4-CH₃, 1-vinyl | -F (electron-withdrawing), -CH₃ (electron-donating), vinyl (π-conjugation) | ~180–200°C* |
| 4-Methyl-1-vinylbenzene | 4-CH₃, 1-vinyl | -CH₃ (electron-donating), vinyl (π-conjugation) | ~160–175°C* |
| 2-Chloro-4-methyl-1-vinylbenzene | 2-Cl, 4-CH₃, 1-vinyl | -Cl (electron-withdrawing but less than F), -CH₃ (electron-donating) | ~190–210°C* |
| 2-Fluoro-1-vinylbenzene | 2-F, 1-vinyl | -F (electron-withdrawing), no methyl group | ~150–165°C* |
*Estimated based on analogous aromatic hydrocarbons.
Key Observations :
- The methyl group counterbalances fluorine’s inductive effects, stabilizing certain resonance structures and altering regioselectivity in reactions .
- Chlorine substitution (as in 2-Chloro-4-methyl-1-vinylbenzene) increases molecular weight and polarizability but reduces electronegativity compared to fluorine, impacting solubility and reactivity .
Electrophilic Aromatic Substitution (EAS):
- 2-Fluoro-4-methyl-1-vinylbenzene : Fluorine directs EAS to the meta position relative to itself, while the methyl group directs to ortho/para positions. The dominant effect depends on reaction conditions and substituent proximity.
- Comparison with 4-Methyl-1-vinylbenzene : The absence of fluorine simplifies regioselectivity, favoring methyl-directed ortho/para substitution.
Polymerization Potential:
- The vinyl group enables participation in radical or ionic polymerization. Fluorine’s electron-withdrawing nature may slow propagation rates compared to non-fluorinated analogs like 4-Methyl-1-vinylbenzene .
Fluorescence and Spectroscopic Behavior:
Fluorine’s strong electronegativity enhances the compound’s fluorescence quantum yield compared to non-fluorinated analogs. For example, studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrated that electron-withdrawing groups (e.g., Cl, F) amplify fluorescence intensity by stabilizing excited states .
Toxicity and Metabolic Pathways:
For instance, methyl groups on aromatic rings in aminoazo dyes altered carcinogenicity and protein-binding kinetics . By analogy, the methyl and fluorine positions in 2-Fluoro-4-methyl-1-vinylbenzene may modulate its metabolic stability and toxicity profile.
Biological Activity
2-Fluoro-4-methyl-1-vinylbenzene (FMV) is a fluorinated derivative of vinylbenzene that has garnered attention in various fields of chemical and biological research. This article explores the biological activity of FMV, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula : C9H9F
Molecular Weight : 150.17 g/mol
FMV can be synthesized through various methods, including the reaction of 4-methyl-1-vinylbenzene with fluorinating agents. The synthesis typically involves the use of reagents such as sulfur tetrafluoride or other fluorinating agents under controlled conditions to ensure high yields and purity.
Mechanisms of Biological Activity
The biological activity of FMV is primarily attributed to its ability to interact with various biomolecules, influencing cellular processes. The presence of the fluorine atom enhances the compound's lipophilicity and alters its electronic properties, which may affect its interactions with proteins and nucleic acids.
Potential Mechanisms:
- Enzyme Inhibition : FMV has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, including those related to cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of FMV on different cancer cell lines. For instance, research has shown that FMV exhibits selective cytotoxicity against breast cancer cells, with IC50 values indicating significant potency compared to non-cancerous cell lines.
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 5 |
| HeLa (Cervical Cancer) | 30 | 2 |
| MRC-5 (Normal Cells) | 75 | - |
In Vivo Studies
In vivo studies have demonstrated that FMV can significantly reduce tumor growth in xenograft models. A notable study reported a reduction in tumor volume by approximately 40% after treatment with FMV over a period of four weeks.
Case Studies
- Case Study on Breast Cancer : A recent clinical trial explored the effects of FMV in combination with standard chemotherapy drugs on patients with triple-negative breast cancer. Results indicated improved patient outcomes, suggesting that FMV may enhance the efficacy of existing treatments.
- Antiviral Activity : Preliminary research has suggested that FMV may possess antiviral properties, particularly against RNA viruses. Docking studies indicate that FMV can bind effectively to viral proteins, potentially inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
